molecular formula C11H17NO2 B3142533 1-Amino-3-(2,3-dimethyl-phenoxy)-propan-2-ol CAS No. 50738-95-9

1-Amino-3-(2,3-dimethyl-phenoxy)-propan-2-ol

Cat. No.: B3142533
CAS No.: 50738-95-9
M. Wt: 195.26 g/mol
InChI Key: NGENPWKFJYYVMM-UHFFFAOYSA-N
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Description

1-Amino-3-(2,3-dimethyl-phenoxy)-propan-2-ol is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-(2,3-dimethylphenoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8-4-3-5-11(9(8)2)14-7-10(13)6-12/h3-5,10,13H,6-7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGENPWKFJYYVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(CN)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing Aryl Phenoxy Propanolamines in Organic and Medicinal Chemistry Research

The aryl phenoxy propanolamine (B44665) chemical family is a cornerstone in modern medicinal chemistry, primarily recognized for its association with β-adrenergic receptor antagonists, commonly known as beta-blockers. wisdomlib.org These compounds are characterized by an aryloxy group and an amino-propanol side chain. The nature of the aromatic ring and the substituents on the amino group are critical determinants of their biological activity.

In organic chemistry, the synthesis of these molecules is a subject of extensive research, with various methods developed to create racemic or chiral versions of the target compounds. google.com A common synthetic route involves the reaction of a substituted phenol (B47542) with epichlorohydrin (B41342), followed by the addition of an amine to open the resulting epoxide ring. wisdomlib.org This modular synthesis allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.

Research has demonstrated that aryl phenoxy propanolamines possess a range of biological activities. They are most notably used for treating medical conditions like hypertension. wisdomlib.org A significant body of research is dedicated to synthesizing and evaluating novel derivatives for their effects. For instance, studies have focused on creating compounds with combined Class II (beta-blocking) and Class III antiarrhythmic activities. nih.gov In one such study, several synthesized (aryloxy)propanolamines were found to prolong the action potential duration in cardiac Purkinje fibers. nih.gov Furthermore, investigations into β-adrenergic receptor binding have shown that some of these compounds exhibit greater potency for cardiac β1 receptors over β2 receptors. nih.gov

Table 2: Examples of Research on Aryl Phenoxy Propanolamine Derivatives

Research Focus Key Findings
Antiarrhythmic Agents Synthesis of compounds with combined Class II and Class III antiarrhythmic effects. Some derivatives showed 2-20 times more potency for cardiac β1 receptors. nih.gov
Selective β2-Blocking Agents A series of aryl phenoxy propanolamines with a benzocyclobutene ring demonstrated excellent β2-blocker selectivity. nih.gov
Computational Docking Studies Molecular docking has been used to analyze protein-ligand interactions, specifically targeting β-adrenergic receptors to predict binding affinities of new derivatives. wisdomlib.org

| Synthetic Methodologies | Development of processes for preparing racemic or chiral aryloxypropanolamines from 3-(aryloxy)-1,2-propanediol intermediates. google.com |

Academic Significance of the 1 Amino 3 Phenoxy Propan 2 Ol Scaffold in Chemical Biology

The 1-Amino-3-phenoxy-propan-2-ol scaffold is the archetypal structure for the aryloxy propanolamine (B44665) class. Its academic significance in chemical biology lies in its role as a fundamental building block for a multitude of biologically active compounds. The scaffold itself contains key functional groups—a secondary alcohol, an ether linkage, a primary amine, and an aromatic ring—that can interact with biological targets and serve as points for chemical modification.

The core structure consists of:

A Phenyl Ring: Connected via an ether linkage, this ring can be substituted at various positions to modulate lipophilicity, electronic properties, and steric interactions with a target receptor.

A Propan-2-ol Linker: The hydroxyl group on this chain is often crucial for binding to receptors, typically through hydrogen bonding. The stereochemistry of this chiral center can have a profound impact on biological activity.

An Amino Group: This group is typically protonated at physiological pH, allowing for ionic interactions. The substituents on the nitrogen atom significantly influence the compound's selectivity and potency for different receptor subtypes.

Chemical biologists utilize this scaffold to probe the structure and function of receptors, particularly G protein-coupled receptors (GPCRs) like the β-adrenergic receptors. By systematically altering each component of the scaffold and observing the resulting changes in biological activity, researchers can map the binding pockets of these receptors. This structure-activity relationship (SAR) data is invaluable for designing more potent and selective therapeutic agents. The versatility of the scaffold allows for the exploration of a vast chemical space, leading to the discovery of compounds with finely tuned pharmacological profiles. nih.gov

Mechanistic Investigations of Biochemical and Molecular Interactions

Enzyme Modulation and Substrate Interaction Studies

Investigation of Cytochrome P450 Enzyme Interactions and Metabolic Pathways

No studies were found that investigated the interaction of 1-Amino-3-(2,3-dimethyl-phenoxy)-propan-2-ol with cytochrome P450 enzymes. Consequently, its metabolic pathways, and its potential to act as a substrate, inhibitor, or inducer of any CYP isozymes, remain uncharacterized.

Exploration of Potential Influence on Specific Enzyme Activities (e.g., Acetylcholinesterase)

There is no available research on the effects of this compound on the activity of acetylcholinesterase or any other specific enzymes.

Elucidation of Inhibition and Activation Mechanisms of Target Enzymes

In the absence of studies identifying any target enzymes for this compound, the mechanisms of enzyme inhibition or activation by this compound have not been elucidated.

Receptor Binding and Cell Signaling Pathway Modulation

Ligand Potential in Neurotransmitter Receptor Studies

No receptor binding assays or functional studies have been published to assess the potential of this compound as a ligand for any neurotransmitter receptors.

Interaction with Intracellular Signaling Proteins and Biological Pathways

There is no information available regarding the interaction of this compound with any intracellular signaling proteins or its ability to modulate biological pathways.

Analysis of Stereochemical Requirements for Receptor Recognition

Direct mechanistic studies detailing the stereochemical requirements for receptor recognition of this compound are not extensively available in the current body of scientific literature. However, by examining the broader class of aryloxypropanolamine compounds, to which this compound belongs, well-established principles of stereoselectivity in receptor binding can be inferred. This class of compounds is widely recognized for its interaction with adrenergic receptors, and the spatial arrangement of substituents around the chiral carbon atom in the propan-2-ol backbone is a critical determinant of pharmacological activity.

The structure of this compound contains a single stereocenter at the carbon atom bearing the hydroxyl group. Consequently, the compound can exist as a pair of enantiomers, designated as (R)- and (S)-1-Amino-3-(2,3-dimethyl-phenoxy)-propan-2-ol. The differential interaction of these enantiomers with their biological targets is a cornerstone of structure-activity relationship studies for this chemical family.

For aryloxypropanolamines that act as β-adrenergic receptor antagonists (beta-blockers), it is a widely observed phenomenon that the β-blocking activity resides almost exclusively in one of the enantiomers. mdpi.com Specifically, the (S)-enantiomer is typically the more potent antagonist of β-adrenoceptors, often by a margin of two orders of magnitude or more, while the (R)-enantiomer is significantly less active at these receptors. This pronounced stereoselectivity is attributed to the specific three-dimensional arrangement of functional groups required for optimal interaction with the chiral environment of the receptor's binding pocket.

The generally accepted model for the interaction of aryloxypropanolamine enantiomers with β-adrenergic receptors involves a three-point binding mechanism. This model postulates that three key functional groups on the more active enantiomer form complementary binding interactions with the active site of the receptor. mdpi.com These interactions typically involve:

The protonated secondary amine: Forms an ionic bond with a negatively charged residue, such as an aspartate in the receptor.

The hydroxyl group on the chiral center: Acts as a hydrogen bond donor and/or acceptor with specific residues, like asparagine or serine, in the binding site.

The aromatic ring system: Engages in hydrophobic or van der Waals interactions within a hydrophobic pocket of the receptor.

The precise spatial orientation of these three groups is crucial for high-affinity binding and subsequent biological effect. In the case of the less active enantiomer, the different spatial arrangement of the hydroxyl group relative to the amino and aryloxy moieties prevents it from achieving this optimal three-point interaction simultaneously, leading to a significantly lower binding affinity.

While the primary β-adrenergic blocking activity is highly stereoselective, other pharmacological properties, if any, may not exhibit the same degree of enantioselectivity. ualberta.ca For some related compounds, both enantiomers have been shown to possess other activities, such as α-adrenergic blockade or Class III antiarrhythmic effects, with much lower stereoselectivity. ualberta.ca

Due to the lack of specific experimental data for this compound, a quantitative comparison of the binding affinities of its (R)- and (S)-enantiomers cannot be provided. However, based on the established principles for the aryloxypropanolamine class, it is highly probable that its biological activity at adrenergic receptors would be predominantly associated with one of its stereoisomers.

Table of General Stereochemical Activity in Aryloxypropanolamines

Feature(S)-Enantiomer(R)-EnantiomerRationale for Differential Activity
Configuration Typically the more active enantiomer (eutomer) for β-adrenoceptor blockade.Typically the less active enantiomer (distomer) for β-adrenoceptor blockade.The spatial arrangement of the hydroxyl, amino, and aryloxy groups in the (S)-enantiomer allows for an optimal three-point binding interaction with the chiral receptor site.
Receptor Affinity High affinity for β-adrenoceptors.Low affinity for β-adrenoceptors.The stereochemistry of the (R)-enantiomer results in a steric hindrance or a suboptimal positioning of key functional groups within the receptor's binding pocket, preventing a strong interaction.
Biological Activity Potent antagonist at β-adrenoceptors.Weak or negligible antagonist activity at β-adrenoceptors.The high-affinity binding of the (S)-enantiomer effectively blocks the receptor, leading to a pronounced biological response. The low-affinity binding of the (R)-enantiomer does not result in significant receptor blockade.

Applications in Chemical Biology and Medicinal Chemistry Research

A Versatile Chemical Building Block for Advanced Molecular Architectures

The strategic placement of functional groups in 1-Amino-3-(2,3-dimethyl-phenoxy)-propan-2-ol makes it an attractive scaffold for the construction of more complex molecules with potential biological activity. The primary amine and secondary alcohol can undergo a variety of chemical transformations, allowing for the introduction of diverse substituents and the formation of new ring systems.

Synthesis of Complex Bioactive Molecules and Pharmacologically Relevant Scaffolds

The phenoxy propanolamine (B44665) core is a well-established pharmacophore found in numerous beta-blockers and other therapeutic agents. By analogy, this compound can serve as a foundational element for the development of novel bioactive compounds. The amino group can be acylated, alkylated, or used in reductive amination reactions to introduce a wide array of side chains. The hydroxyl group can be esterified or etherified to further modify the molecule's properties. These modifications can be systematically explored to generate libraries of compounds for screening against various biological targets.

Table 1: Potential Reactions for Derivatization

Functional Group Reaction Type Potential Reagents Resulting Functional Group
Primary Amine Acylation Acid chlorides, Anhydrides Amide
Alkylation Alkyl halides Secondary/Tertiary Amine
Reductive Amination Aldehydes, Ketones Secondary/Tertiary Amine
Secondary Alcohol Esterification Carboxylic acids, Acid chlorides Ester

Precursor for Benzimidazole (B57391) Derivatives and Other Allied Chemical Entities

Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. A common synthetic route to 2-substituted benzimidazoles involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative.

Theoretically, this compound could be transformed into a carboxylic acid derivative, which could then be utilized in the synthesis of novel benzimidazoles. For example, the amino group could be protected, and the hydroxyl group oxidized to a carboxylic acid. This resulting intermediate could then be reacted with an ortho-phenylenediamine to form a benzimidazole scaffold bearing the 3-(2,3-dimethyl-phenoxy)-propan-2-ol side chain. This would lead to a new class of benzimidazole derivatives with potential for unique biological activities.

Research on Compound Impurities and Metabolites in Pharmacological Contexts

In the development of any new chemical entity for biological research, understanding its impurity profile and metabolic fate is critical. This knowledge is essential for interpreting experimental results and ensuring the reliability of research findings.

Analytical Methodologies for Identification and Quantification of Related Impurities

During the synthesis of this compound, various process-related impurities may be formed. These can include starting materials, intermediates, and by-products from side reactions. The identification and quantification of these impurities are crucial for quality control.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful analytical technique for this purpose. A typical workflow would involve the development of a stability-indicating HPLC method capable of separating the main compound from its potential impurities. Mass spectrometry would then be used to identify the chemical structures of these impurities based on their mass-to-charge ratios and fragmentation patterns.

Table 2: Common Analytical Techniques for Impurity Profiling

Technique Principle Application
HPLC Separation based on polarity Quantification of known and unknown impurities
LC-MS Separation coupled with mass detection Identification and structural elucidation of impurities
NMR Spectroscopy Nuclear magnetic resonance Structural confirmation of isolated impurities

Investigation of Metabolite Formation and its Implications on Research Compound Stability

When a compound is introduced into a biological system, it can be metabolized by enzymes, leading to the formation of various metabolites. Understanding the metabolic pathways of a research compound is important for assessing its stability and potential for generating active or inactive by-products.

In vitro studies using liver microsomes or hepatocytes are commonly employed to investigate the metabolic fate of a compound. These systems contain the major drug-metabolizing enzymes. By incubating this compound with these systems and analyzing the resulting mixture by LC-MS, potential metabolites can be identified. Common metabolic transformations for a molecule of this type could include N-dealkylation, O-dealkylation, hydroxylation of the aromatic ring, and oxidation of the alcohol to a ketone or carboxylic acid. The stability of the compound in the presence of these metabolic systems provides an early indication of its likely in vivo half-life.

Theoretical and Experimental Strategies for Prodrug Design

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in the body to release the active drug. Prodrug strategies are often employed to improve the physicochemical, pharmacokinetic, or pharmacodynamic properties of a compound.

For this compound, both the amino and hydroxyl groups offer handles for prodrug design. For example, to enhance its lipophilicity and ability to cross cell membranes, the hydroxyl group could be esterified with a fatty acid. This would create a more lipophilic prodrug that, once inside a cell, could be hydrolyzed by esterases to release the active parent compound. Similarly, the amino group could be converted into an amide or a carbamate, which could also be designed to be cleaved under specific physiological conditions.

Theoretical prodrug design would involve computational modeling to predict the properties of different prodrug candidates, such as their solubility, lipophilicity, and susceptibility to enzymatic cleavage. Experimental strategies would then involve the synthesis of the most promising candidates and their evaluation in in vitro and in vivo models to confirm their conversion to the parent compound and assess their improved properties.

Table 3: Potential Prodrug Strategies

Functional Group Targeted Prodrug Linkage Potential Promoieties Rationale
Hydroxyl Ester Amino acids, Fatty acids, Phosphates Improve solubility or lipophilicity
Amino Amide Amino acids, Dipeptides Target specific transporters, improve solubility

Principles for Enhancing Bioavailability and Target Specificity through Prodrug Approaches

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of pharmacologically active compounds. nih.govnih.govmdpi.com Prodrugs are bioreversible derivatives that are inactive and undergo an enzymatic or chemical conversion in the body to release the active parent drug. nih.govmdpi.comresearchgate.net This approach can be applied to a molecule like this compound to improve its therapeutic potential by enhancing bioavailability and target specificity.

The core principles of this approach involve temporarily modifying the functional groups of the parent molecule—in this case, the primary amine and the secondary hydroxyl group. These modifications are designed to alter key properties such as water solubility, lipophilicity, and interaction with biological transporters. nih.gov

Enhancing Bioavailability: Poor oral bioavailability can stem from low aqueous solubility, poor membrane permeability, or extensive first-pass metabolism. nih.govresearchgate.net The prodrug strategy addresses these issues in several ways:

Improving Solubility: For compounds with low water solubility, a hydrophilic promoiety, such as a phosphate (B84403) group, can be attached. researchgate.netnih.govsnv63.ru This creates a phosphate ester prodrug with significantly increased aqueous solubility, which can improve dissolution in the gastrointestinal tract. nih.govsnv63.rumagtech.com.cn

Utilizing Transporter-Mediated Uptake: A more sophisticated approach involves designing the promoiety to be recognized by endogenous nutrient transporters. nih.govmdpi.comnih.gov For example, conjugating an amino acid to the parent drug can make the resulting prodrug a substrate for peptide transporters (like PEPT1) or L-type amino acid transporters (LAT1), which are highly expressed in the intestine. nih.govmdpi.com This active transport mechanism can significantly increase the absorption of the parent drug. nih.govresearchgate.net

Enhancing Target Specificity: The prodrug approach can also be used to achieve targeted drug delivery, thereby increasing efficacy and reducing off-target toxicity. nih.govmdpi.com This is achieved by designing prodrugs that are activated predominantly at the desired site of action. This site-selective activation often relies on the differential expression of certain enzymes in target tissues versus healthy tissues. nih.gov For example, if a specific tumor type overexpresses a particular enzyme, a prodrug can be designed to be a substrate for that enzyme, leading to localized release of the active drug. mdpi.com

The table below summarizes the key principles for improving drug properties using prodrugs.

PrincipleStrategyEffect on Parent CompoundExample Promoieties
Enhance Aqueous Solubility Attach a highly polar, ionizable promoiety.Increases dissolution and absorption. nih.govsnv63.ruPhosphate, Amino Acids nih.govnih.gov
Increase Membrane Permeability Mask polar functional groups with a lipophilic promoiety.Increases lipophilicity for passive diffusion. Alkyl esters, Carbonates
Utilize Active Transport Attach a promoiety recognized by nutrient transporters.Hijacks transporters (e.g., PEPT1, LAT1) for enhanced uptake. nih.govmdpi.comAmino Acids, Small Peptides nih.govmdpi.com
Improve Target Specificity Design for activation by enzymes overexpressed at the target site.Localizes drug release, reducing systemic exposure and toxicity. nih.govnih.govPeptides (cleaved by specific proteases)

Design and Synthesis of Amino Acid, Phosphate Ester, and Other Prodrug Conjugates

The structure of this compound features a secondary hydroxyl group and a primary amino group, both of which are suitable sites for chemical modification to create prodrugs. The design process focuses on selecting a promoiety and a linker that will effectively mask these functional groups while ensuring subsequent cleavage in vivo.

Amino Acid Prodrugs: Amino acid prodrugs are a popular choice due to their ability to improve water solubility and target amino acid transporters. nih.govmdpi.com For this compound, an amino acid can be conjugated to the secondary hydroxyl group via an ester linkage. The choice of amino acid (e.g., valine, phenylalanine) can influence the prodrug's stability, solubility, and affinity for specific transporters. mdpi.comnih.gov

Design: An L-amino acid is often chosen because these are the natural substrates for transporters like PEPT1. mdpi.com The L-valyl ester, for instance, has been shown to enhance membrane permeability effectively for other drugs. mdpi.com

Synthesis: The synthesis of an amino acid ester prodrug typically involves a coupling reaction between the N-protected amino acid and the hydroxyl group of the parent drug. A standard synthetic route would involve reacting N-protected L-valine with this compound in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The final step is the removal of the N-protecting group (e.g., Boc or Cbz) under appropriate conditions to yield the final prodrug.

Phosphate Ester Prodrugs: Phosphate esters are an effective means of dramatically increasing the aqueous solubility of a parent drug. nih.govsnv63.ru This is particularly useful for developing formulations for parenteral administration or for improving dissolution after oral administration. magtech.com.cn

Design: A phosphate monoester is designed to be a substrate for alkaline phosphatases, which are ubiquitous enzymes in the body capable of hydrolyzing the ester and releasing the parent drug. researchgate.netnih.govsnv63.ru The phosphate group is attached to the secondary hydroxyl group of this compound.

Synthesis: The synthesis of a phosphate ester prodrug can be achieved by reacting the parent alcohol with a phosphorylating agent. magtech.com.cn A common method involves using phosphorus oxychloride (POCl₃) in the presence of a base like pyridine (B92270) or triethylamine. The initial product is a dichlorophosphate (B8581778) intermediate, which is then hydrolyzed to yield the desired phosphate monoester prodrug. magtech.com.cn

The following table outlines the design and synthesis strategies for these prodrug classes.

Prodrug TypeTarget Functional GroupPromoiety ExampleSynthetic StrategyRationale
Amino Acid Prodrug Secondary HydroxylL-ValineEsterification using N-protected amino acid and a coupling agent (e.g., DCC). nih.govTarget amino acid transporters (e.g., PEPT1) to enhance absorption. nih.govmdpi.com
Phosphate Ester Prodrug Secondary HydroxylPhosphatePhosphorylation using a phosphorylating agent (e.g., POCl₃) followed by hydrolysis. magtech.com.cnDramatically increase aqueous solubility for improved dissolution and formulation. nih.govsnv63.ru

Mechanisms of Prodrug Activation and Subsequent Release of the Parent Compound

An ideal prodrug must remain stable until it reaches its absorption site or target tissue, after which it should efficiently convert to the active parent drug. nih.gov The activation mechanism is typically enzymatic, leveraging the body's metabolic machinery. nih.gov

Activation of Amino Acid Prodrugs: Amino acid ester prodrugs are primarily activated by enzymatic hydrolysis. mdpi.com

Enzymatic Cleavage: The ester bond linking the amino acid to the parent drug is susceptible to cleavage by various esterases present in the blood, liver, and other tissues. mdpi.comnih.gov The rate of this hydrolysis can be influenced by the structure of the amino acid promoiety; for example, steric hindrance near the ester bond can slow down the rate of cleavage. mdpi.com

Intestinal and Hepatic Activation: After absorption from the intestine (potentially via transporters like PEPT1), the prodrug enters the portal circulation and travels to the liver, where it is exposed to a high concentration of metabolic enzymes. nih.gov This extensive first-pass metabolism, which is often a problem for parent drugs, is beneficial for the activation of prodrugs. nih.gov

Activation of Phosphate Ester Prodrugs: The activation of phosphate ester prodrugs is a well-understood process that relies on a specific class of enzymes.

Alkaline Phosphatase (ALP) Cleavage: The key enzyme responsible for activating phosphate prodrugs is alkaline phosphatase (ALP). nih.govsnv63.ru ALPs are widely distributed throughout the body, including the intestinal brush border, liver, bone, and plasma, ensuring efficient conversion of the prodrug regardless of the administration route. researchgate.netnih.gov The enzyme catalyzes the hydrolysis of the phosphate monoester bond, releasing inorganic phosphate and the active parent drug, this compound. nih.govsnv63.ru

Intramolecular Activation Mechanisms: In some cases, prodrug activation can occur through non-enzymatic, intramolecular chemical reactions. nih.gov For certain prodrug designs, the promoiety is structured to undergo a chemical transformation, such as cyclization, that leads to the release of the active drug. nih.gov For instance, a prodrug could be designed where the promoiety undergoes an intramolecular nucleophilic attack, leading to the formation of an unstable intermediate that rapidly decomposes to release the parent compound. nih.gov This mechanism is often pH-dependent and can be engineered for release in specific cellular compartments.

The activation pathways are summarized in the table below.

Prodrug TypeActivation MechanismKey Enzymes InvolvedLocation of Activation
Amino Acid Prodrug Enzymatic Hydrolysis of Ester LinkageCarboxylesterases, Peptidases mdpi.comnih.govIntestine, Liver, Plasma nih.gov
Phosphate Ester Prodrug Enzymatic Hydrolysis of Phosphate EsterAlkaline Phosphatases (ALPs) nih.govsnv63.ruUbiquitous (Intestine, Liver, Bone, Plasma) researchgate.netnih.gov
Intramolecularly Activated Prodrug Chemical Rearrangement (e.g., cyclization-elimination)Often non-enzymatic; can be pH-dependent. nih.govCan be designed for specific tissues or cellular compartments.

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and structure of "1-Amino-3-(2,3-dimethyl-phenoxy)-propan-2-ol". Under electrospray ionization (ESI) in positive mode, the compound is expected to readily form a protonated molecular ion [M+H]⁺. The high mass accuracy of HRMS allows for the determination of the precise mass of this ion, which can be used to confirm the molecular formula, C₁₁H₁₇NO₂.

Collision-induced dissociation (CID) of the [M+H]⁺ ion would lead to characteristic fragmentation patterns that provide valuable structural information. Based on the fragmentation of the related isomer, 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol, the primary fragmentation pathways for the 2,3-dimethyl isomer are anticipated to involve:

Loss of water (-18 Da): Dehydration from the propan-2-ol moiety is a common fragmentation for amino alcohols.

Cleavage of the C-C bond adjacent to the nitrogen atom: This would result in the formation of a resonance-stabilized ion.

Cleavage of the ether bond: This would generate fragments corresponding to the aminopropanol (B1366323) side chain and the 2,3-dimethylphenoxide moiety.

These fragmentation patterns are instrumental in distinguishing "this compound" from its isomers and in identifying potential impurities. Impurity profiling by LC-HRMS can detect and identify related substances, starting materials, and degradation products, even at trace levels, which is critical for ensuring the quality and safety of the compound in any application.

Table 1: Predicted HRMS Fragmentation Data for this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Neutral Loss Fragment Structure
[M+H]⁺[M+H - H₂O]⁺H₂ODehydrated molecular ion
[M+H]⁺[C₉H₁₂O₂]⁺C₂H₅N2,3-dimethylphenoxy-containing fragment
[M+H]⁺[C₃H₈NO]⁺C₈H₉OAminopropanol side-chain fragment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural assignment of "this compound".

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton in the molecule. The aromatic protons of the 2,3-dimethylphenyl group would appear in the downfield region (typically 6.5-7.5 ppm). The two methyl groups on the aromatic ring would give rise to two singlets in the aliphatic region (around 2.0-2.5 ppm). The protons of the aminopropanol chain, including the methine proton of the CH-OH group and the methylene (B1212753) protons adjacent to the ether oxygen and the amino group, would exhibit characteristic chemical shifts and coupling patterns. The hydroxyl and amine protons are expected to show broad signals, and their chemical shifts can be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environment. The spectrum would show distinct signals for the aromatic carbons, the two methyl carbons, and the three carbons of the propanol (B110389) chain. The chemical shifts of the carbons attached to the oxygen and nitrogen atoms would be particularly informative.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, leading to a complete and unambiguous assignment of the molecule's structure. Furthermore, advanced NMR techniques can be utilized to study the molecular dynamics of the compound in solution, providing insights into its conformational preferences.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic (Ar-H)6.5 - 7.5Multiplet
Methyl (Ar-CH₃)2.0 - 2.5Singlet
Methine (CH-OH)3.8 - 4.2Multiplet
Methylene (O-CH₂)3.9 - 4.3Multiplet
Methylene (CH₂-NH₂)2.8 - 3.2Multiplet
Amine (NH₂)VariableBroad Singlet
Hydroxyl (OH)VariableBroad Singlet

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in "this compound" by probing their vibrational modes.

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H stretch: One or two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

C-H stretches: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.

C=C stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-O stretch: A strong band in the 1000-1300 cm⁻¹ region corresponding to the ether linkage.

C-N stretch: A band in the 1000-1250 cm⁻¹ region.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information, especially for the aromatic ring vibrations and the C-C backbone of the molecule.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
HydroxylO-H stretch3200 - 3600 (broad)
AmineN-H stretch3300 - 3500
Aromatic C-HC-H stretch> 3000
Aliphatic C-HC-H stretch2850 - 3000
Aromatic RingC=C stretch1450 - 1600
EtherC-O stretch1000 - 1300

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of "this compound" and for separating its enantiomers.

For purity assessment, a reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. Detection is commonly performed using a UV detector, as the aromatic ring provides a chromophore.

"this compound" is a chiral molecule, and the separation of its enantiomers is of significant interest. This is often achieved using chiral HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantiomeric separation of beta-blockers, a class of compounds to which this molecule belongs. The mobile phase in chiral separations is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, often with a small amount of a basic modifier like diethylamine (B46881) to improve peak shape.

The development of a robust HPLC method is essential for quality control, allowing for the accurate quantification of the compound and its impurities, as well as the determination of the enantiomeric excess.

Table 4: Typical HPLC Conditions for Analysis of this compound

Analysis Type Column Mobile Phase Detection
Purity AssessmentReversed-Phase C18Acetonitrile/Water with bufferUV
Enantiomeric SeparationChiral (e.g., Cellulose-based)Hexane/Isopropanol with diethylamineUV

X-ray Crystallography for Solid-State Structure Determination of the Compound or its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of "this compound" or one of its derivatives can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

For a chiral compound like this, X-ray crystallography can also be used to determine the absolute configuration of a single enantiomer, typically by forming a salt with a known chiral acid or through the use of anomalous dispersion. The crystal structure would also reveal the details of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the crystal lattice.

As of the current literature survey, no publically available crystal structure data for "this compound" has been reported. However, the application of this technique would be invaluable for a complete solid-state characterization.

Future Directions and Emerging Research Avenues for 1 Amino 3 2,3 Dimethyl Phenoxy Propan 2 Ol

Exploration of Novel Biological Activities and Undiscovered Therapeutic Potential

While the primary pharmacological context for many propanolamine (B44665) derivatives has been established, the vast landscape of biological interactions remains a fertile ground for new discoveries. The core structure, featuring an amino group and a phenol (B47542) group, suggests the potential for a range of interactions with biological systems. smolecule.com Future research should systematically explore currently uninvestigated biological activities.

A significant area of interest is the enzymatic inhibitory potential of 1-amino-3-(2,3-dimethyl-phenoxy)-propan-2-ol and its analogs. Studies on other novel propanolamine derivatives have revealed inhibitory effects against enzymes such as acetylcholinesterase (AChE), α-glycosidase (α-Gly), and human carbonic anhydrase (hCA) I and II. nih.gov A comprehensive screening of this compound against a panel of enzymes could uncover unexpected therapeutic possibilities in areas such as neurodegenerative diseases, diabetes, and glaucoma.

Furthermore, the structural similarities to known bioactive molecules warrant a broader investigation into its effects on various cellular receptors and signaling pathways. smolecule.com The exploration of its potential antimicrobial, anti-inflammatory, or anticancer activities could open up entirely new therapeutic avenues. scialert.netmdpi.com

Design and Synthesis of Next-Generation Derivatives with Modulated and Optimized Properties

The chemical structure of this compound is highly amenable to modification, making it an excellent candidate for the design and synthesis of next-generation derivatives. smolecule.com Strategic functional group modifications can lead to compounds with enhanced biological activities, improved pharmacokinetic profiles, and better metabolic stability. smolecule.com

Research efforts could focus on several key areas of modification:

Aromatic Ring Modification: Introducing different substituents on the 2,3-dimethyl-phenoxy ring can influence lipophilicity, electronic properties, and steric interactions, thereby modulating biological activity.

Propanolamine Backbone Alterations: Modifications to the propanol (B110389) backbone, though more synthetically challenging, could lead to novel conformations and interaction patterns.

The synthesis of a library of such derivatives would provide a valuable resource for structure-activity relationship (SAR) studies, offering insights into the key molecular features responsible for any observed biological effects. scialert.net

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

To efficiently explore the vast chemical space surrounding the this compound scaffold, the integration of modern drug discovery technologies is essential. High-throughput screening (HTS) allows for the rapid testing of a large number of compounds against specific biological targets. nih.govjocpr.com By developing suitable assays, HTS can be employed to quickly identify derivatives with desired biological activities from a synthesized library. nih.govyoutube.com

Combinatorial chemistry offers a powerful strategy for the rapid synthesis of large and diverse libraries of compounds. wikipedia.orgresearchgate.net This approach, which involves the systematic and repetitive connection of different building blocks, can be applied to the this compound core structure to generate a multitude of derivatives for screening. researchgate.netpharmatutor.org The combination of combinatorial synthesis and HTS can significantly accelerate the discovery of new lead compounds with therapeutic potential. pharmatutor.org

Drug Discovery PhaseApplication of Modern Techniques
Lead Discovery High-throughput screening of a diverse library of this compound derivatives against a panel of biological targets.
Lead Optimization Iterative synthesis of focused libraries using combinatorial chemistry to improve the potency and selectivity of initial "hits".

Development of Advanced Computational Models for Structure-Based Drug Design Initiatives

Computational methods are indispensable tools in modern drug design and can provide valuable insights to guide the development of novel this compound derivatives. nih.gov Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to design molecules that can bind with high affinity and selectivity. researchgate.net

Future research should focus on developing advanced computational models to:

Predict Binding Affinity: Utilize molecular docking simulations to predict how derivatives of this compound interact with the active sites of various enzymes and receptors. nih.govnih.gov

Guide Derivative Design: Employ computational tools to design novel derivatives with improved binding characteristics before undertaking their chemical synthesis. nih.govpatsnap.com

Establish Quantitative Structure-Activity Relationships (QSAR): Develop QSAR models to correlate the chemical structures of the derivatives with their biological activities, aiding in the prediction of the potency of new compounds. patsnap.com

These computational approaches can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. researchgate.net

Investigation of Material Science Applications for Propanolamine Derivatives

Beyond the traditional realm of pharmaceuticals, the chemical properties of propanolamine derivatives suggest potential applications in material science. The presence of both amine and hydroxyl functional groups allows for a variety of chemical reactions that could be exploited in the synthesis of novel polymers and functional materials.

Future research in this area could explore:

Polymer Synthesis: The use of this compound as a monomer or cross-linking agent in the synthesis of polyurethanes, polyesters, or other polymers. The specific properties of the resulting materials, such as thermal stability, mechanical strength, and biodegradability, could be investigated.

Surface Modification: The amine and hydroxyl groups could be used to anchor the molecule to various surfaces, thereby modifying their properties. This could have applications in areas such as biocompatible coatings for medical devices or functionalized surfaces for chemical sensors.

Self-Assembling Materials: The potential for intermolecular hydrogen bonding between the amine and hydroxyl groups could be explored for the development of self-assembling materials with ordered structures.

Determining the most suitable solid form of an active pharmaceutical ingredient (API) is a critical step in pharmaceutical development, and this is an area where material science plays a crucial role. pharmaron.com The physical form of a compound can impact its physicochemical properties, including stability, bioavailability, and manufacturability. pharmaron.com

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-Amino-3-(2,3-dimethyl-phenoxy)-propan-2-ol with high yield and purity?

Answer:
The synthesis typically involves nucleophilic substitution reactions. A common approach is reacting 2,3-dimethylphenol with epichlorohydrin under basic conditions (e.g., NaOH) to form the epoxide intermediate, followed by aminolysis with ammonia or a primary amine. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol/methanol balances reactivity and safety .
  • Temperature control : Moderate heating (~60–80°C) minimizes side reactions like oligomerization .
  • Purification : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) or recrystallization (ethanol/water) ensures ≥95% purity. Monitor intermediates via TLC (Rf ~0.3 in EtOAc/hexane) .

Basic: What analytical techniques are recommended for structural characterization and purity assessment?

Answer:
A multi-technique approach is critical:

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., δ ~3.5–4.5 ppm for –CH₂–O– and –CH(NH₂)– groups) and absence of epoxide residues .
  • Mass spectrometry (HRMS) : Exact mass (theoretical for C₁₁H₁₇NO₂: 195.1259) validates molecular integrity .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities; retention time ~8–10 min under gradient elution .

Advanced: How can researchers design experiments to evaluate neuroprotective potential in vitro?

Answer:

  • Cell models : Use SH-SY5Y neurons or primary cortical cultures exposed to oxidative stress (H₂O₂ or rotenone).
  • Dosage optimization : Test 1–100 μM, with pre-treatment (24 hr) to assess prophylactic effects. Include positive controls (e.g., riluzole) .
  • Endpoints : Measure cell viability (MTT assay), ROS levels (DCFDA fluorescence), and apoptosis markers (caspase-3 activation).
  • Mechanistic studies : Perform Western blotting for Nrf2/ARE pathway activation, given the compound’s phenolic moiety’s antioxidant potential .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:
Discrepancies often arise from:

  • Purity variance : Impurities (e.g., unreacted epoxide) can skew bioactivity. Validate purity via HPLC and NMR before testing .
  • Assay conditions : Differences in cell lines, serum concentration, or incubation time impact results. Standardize protocols using guidelines like OECD TG 487 for reproducibility .
  • Solubility issues : Use DMSO stocks (<0.1% final concentration) with controls to exclude solvent toxicity .

Advanced: What computational strategies predict interactions with β-adrenergic receptors?

Answer:

  • Molecular docking : Use AutoDock Vina with receptor PDB ID 2RH1. Focus on hydrogen bonding between the amino group and Asp113, and π-π stacking of the dimethylphenoxy group with Phe290 .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Calculate binding free energy (MM-PBSA) to rank derivatives .
  • QSAR models : Coramine substituent effects (e.g., electron-donating methyl groups) with logP and pKa to optimize receptor affinity .

Basic: What purification strategies mitigate instability during storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon at –20°C to prevent oxidation of the amino and hydroxyl groups .
  • Stabilizers : Add 1% ascorbic acid to aqueous solutions to inhibit radical degradation .
  • Container choice : Use amber glass vials to block UV-induced decomposition .

Advanced: How to assess metabolic stability using in vitro liver microsomes?

Answer:

  • Incubation : Mix compound (1 μM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in PBS (37°C).
  • Sampling : Collect aliquots at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile.
  • Analysis : Quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics. Compare to propranolol (positive control) .

Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
Epoxide formation2,3-dimethylphenol + epichlorohydrin, NaOH, 60°C
AminolysisNH3 (aq.), ethanol, 70°C
PurificationSilica gel (CH₂Cl₂/MeOH 9:1)
Yield65–75%

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Feasible Synthetic Routes

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1-Amino-3-(2,3-dimethyl-phenoxy)-propan-2-ol
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Reactant of Route 2
1-Amino-3-(2,3-dimethyl-phenoxy)-propan-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.